Home > Products > Screening Compounds P114427 > N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-4-methyl-2-oxo-N-(tetrahydro-2-furanylmethyl)pentanamide
N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-4-methyl-2-oxo-N-(tetrahydro-2-furanylmethyl)pentanamide -

N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-4-methyl-2-oxo-N-(tetrahydro-2-furanylmethyl)pentanamide

Catalog Number: EVT-3907357
CAS Number:
Molecular Formula: C24H35FN2O3
Molecular Weight: 418.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: These fentanyl analogues incorporate the N-phenethyl substituent into a tetrahydronaphthyl ring system, resulting in conformational restrictions. The tetrahydronaphthyl moiety adopts an equatorial conformation to the piperidine ring, which exists in a chair conformation. The propanilido group is also equatorial and antiperiplanar. These conformational restraints influence the interaction of these analogues with opiate receptors. []
  • Relevance: Although not directly mentioned, the fentanyl analogues share structural similarities with N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-4-methyl-2-oxo-N-(tetrahydro-2-furanylmethyl)pentanamide, notably the presence of a piperidine ring. Understanding the conformational preferences of similar structures can provide insights into the target compound's potential interactions with biological targets.

4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

  • Compound Description: This compound and its novel hydrates and polymorphs are described for their use as potential drugs. The patent focuses on the physicochemical properties of these forms, but specific therapeutic applications are not detailed. [, ]
  • Relevance: This compound shares the 1-methyl-4-piperidinyl moiety with the target compound, N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-4-methyl-2-oxo-N-(tetrahydro-2-furanylmethyl)pentanamide. This structural similarity suggests a potential connection in their pharmacological profiles, although further investigation is needed to confirm any specific relationship. ,

(3R)-7-Hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) and Analogues

  • Compound Description: JDTic is a potent and selective kappa opioid receptor antagonist. Structure-activity relationship studies revealed that the stereochemistry of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, the attachment position of the tetrahydroisoquinoline group, and the configuration of the isopropyl group are crucial for its activity and selectivity. JDTic requires a second basic amino group and a phenol group in close proximity for potent kappa antagonist activity. []
  • Relevance: While not a perfect structural match, JDTic and its analogues share the core structure of a substituted piperidine ring connected to an aromatic system with N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-4-methyl-2-oxo-N-(tetrahydro-2-furanylmethyl)pentanamide. This structural similarity could indicate overlapping pharmacological profiles and warrants further exploration.

Properties

Product Name

N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-4-methyl-2-oxo-N-(tetrahydro-2-furanylmethyl)pentanamide

IUPAC Name

N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-4-methyl-2-oxo-N-(oxolan-2-ylmethyl)pentanamide

Molecular Formula

C24H35FN2O3

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C24H35FN2O3/c1-18(2)14-23(28)24(29)27(17-21-7-5-13-30-21)15-19-9-11-26(12-10-19)16-20-6-3-4-8-22(20)25/h3-4,6,8,18-19,21H,5,7,9-17H2,1-2H3

InChI Key

FTAJCJGSNVPNAZ-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C(=O)N(CC1CCN(CC1)CC2=CC=CC=C2F)CC3CCCO3

Canonical SMILES

CC(C)CC(=O)C(=O)N(CC1CCN(CC1)CC2=CC=CC=C2F)CC3CCCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.